N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid is a compound that combines the properties of both N-cyclohexylcyclohexanamine and 2,3-dinitrobenzoic acid. N-cyclohexylcyclohexanamine is an organic compound with the formula C12H23N, known for its applications in various chemical reactions and industrial processes . 2,3-dinitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of nitro groups at the 2 and 3 positions, which significantly alter its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under specific conditions. This reaction can be catalyzed by acids or bases, and the product is usually purified through distillation or recrystallization . The preparation of 2,3-dinitrobenzoic acid involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine often employs continuous flow reactors to optimize yield and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations . For 2,3-dinitrobenzoic acid, large-scale production typically involves batch reactors with stringent safety measures due to the highly exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
2,3-dinitrobenzoic acid is known for its reactivity in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. It can undergo reduction reactions to form amino derivatives and can also participate in nucleophilic aromatic substitution reactions .
Scientific Research Applications
N-cyclohexylcyclohexanamine is widely used in organic synthesis as a building block for the preparation of various compounds. It is also employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients . In the field of materials science, it is used as a precursor for the production of polymers and resins.
2,3-dinitrobenzoic acid finds applications in analytical chemistry as a reagent for the detection and quantification of various analytes. It is also used in the synthesis of dyes and pigments due to its chromophoric properties . In biological research, it serves as a model compound for studying the effects of nitro groups on biological activity.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
2,3-dinitrobenzoic acid exerts its effects primarily through its electron-withdrawing nitro groups, which influence the reactivity and stability of the compound. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine can be compared with other cyclohexylamines, such as N,N-dicyclohexylamine and cyclohexylamine. While all these compounds share a similar cyclohexyl structure, N-cyclohexylcyclohexanamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties .
2,3-dinitrobenzoic acid can be compared with other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid. The position of the nitro groups significantly affects the chemical behavior and applications of these compounds. 2,3-dinitrobenzoic acid is unique due to the presence of two nitro groups in adjacent positions, which enhances its reactivity and usefulness in various applications .
Properties
CAS No. |
133863-43-1 |
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Molecular Formula |
C19H27N3O6 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C12H23N.C7H4N2O6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h11-13H,1-10H2;1-3H,(H,10,11) |
InChI Key |
XEGMZYCPYAAYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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